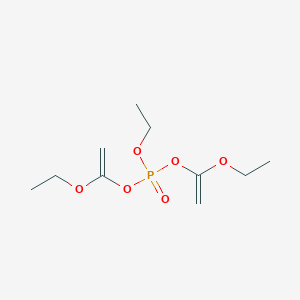

Bis(1-ethoxyethenyl) ethyl phosphate

Description

Bis(1-ethoxyethenyl) ethyl phosphate is an organophosphate ester characterized by two 1-ethoxyethenyl groups attached to an ethyl phosphate backbone. The ethoxyethenyl groups may confer unique solubility and polymerization properties compared to other phosphate esters.

Properties

CAS No. |

65864-82-6 |

|---|---|

Molecular Formula |

C10H19O6P |

Molecular Weight |

266.23 g/mol |

IUPAC Name |

bis(1-ethoxyethenyl) ethyl phosphate |

InChI |

InChI=1S/C10H19O6P/c1-6-12-9(4)15-17(11,14-8-3)16-10(5)13-7-2/h4-8H2,1-3H3 |

InChI Key |

JYYUIIWRWPQBRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)OP(=O)(OCC)OC(=C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(1-ethoxyethenyl) ethyl phosphate typically involves the reaction of phosphorus oxychloride with ethoxyethenyl alcohol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 40-70°C and continuous stirring for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus oxychloride and ethoxyethenyl alcohol are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to a series of purification steps, including washing, filtration, and distillation, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Bis(1-ethoxyethenyl) ethyl phosphate undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed in the presence of water to form ethoxyethenyl alcohol and phosphoric acid.

Oxidation: It can be oxidized using strong oxidizing agents to form corresponding phosphates.

Substitution: The ethoxyethenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acid/base solutions.

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Ethoxyethenyl alcohol and phosphoric acid.

Oxidation: Corresponding phosphates.

Substitution: Substituted phosphates with different functional groups.

Scientific Research Applications

Chemistry: Bis(1-ethoxyethenyl) ethyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. It is also employed in the study of reaction mechanisms involving phosphorus compounds .

Biology and Medicine: In biological research, this compound is used to study the effects of organophosphorus compounds on biological systems.

Industry: Industrially, this compound is used as a flame retardant, plasticizer, and additive in lubricants. Its unique chemical properties make it suitable for enhancing the performance of various industrial products .

Mechanism of Action

The mechanism of action of bis(1-ethoxyethenyl) ethyl phosphate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Phosphate esters are distinguished by their substituents, which dictate their chemical behavior. Below is a comparison of Bis(1-ethoxyethenyl) ethyl phosphate with structurally related compounds:

Physical and Chemical Properties

Solubility :

- This compound likely exhibits moderate polarity due to ethoxyethenyl groups, balancing hydrophobic and hydrophilic traits. This contrasts with DEHPA, which is highly lipophilic (density: 0.965 g/mL) , and BMEP, which is water-miscible due to polar methacrylate groups .

- Ethyl phosphate derivatives (e.g., methyl, butyl phosphate) show decreasing water solubility with increasing alkyl chain length .

Reactivity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.